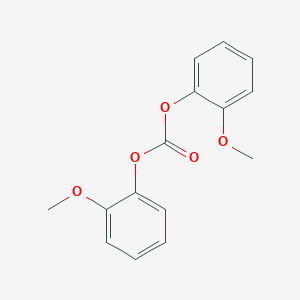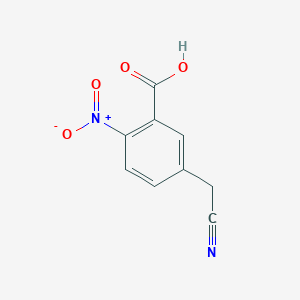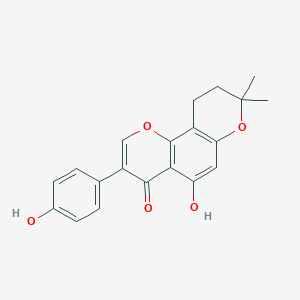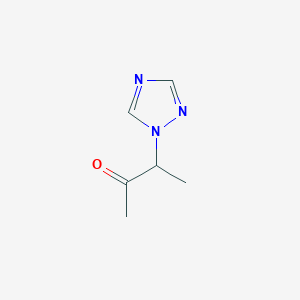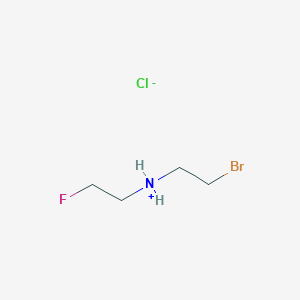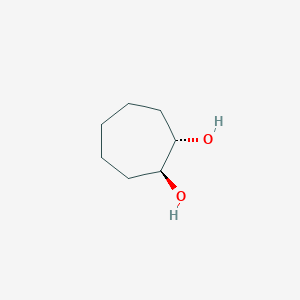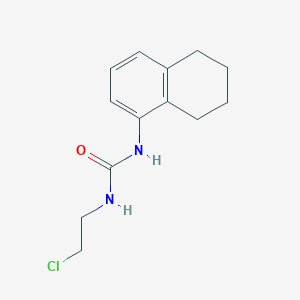
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of urea and has been synthesized using various methods.
Wirkmechanismus
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- inhibits protein synthesis by binding to the A-site of the ribosome. This prevents the binding of aminoacyl-tRNA to the ribosome, thereby inhibiting the elongation of the polypeptide chain.
Biochemical and Physiological Effects:
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- has been shown to have anticancer properties. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- in lab experiments is its ability to inhibit protein synthesis. This makes it a useful tool for studying the role of protein synthesis in various cellular processes. However, one limitation is that it can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to study its mechanism of action in more detail. Additionally, it could be used in combination with other inhibitors of protein synthesis to enhance its anticancer properties. Finally, it could be used to study the role of protein synthesis in the development of drug resistance in cancer cells.
Synthesemethoden
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- can be synthesized using various methods. One method involves the reaction of 1-naphthylamine with chloroacetyl chloride to form 1-(chloroacetyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)urea, which is then reacted with sodium hydroxide to form the final compound.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- has been widely used in scientific research as an inhibitor of protein synthesis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as a tool to study the role of protein synthesis in various cellular processes.
Eigenschaften
CAS-Nummer |
102433-68-1 |
|---|---|
Produktname |
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- |
Molekularformel |
C13H17ClN2O |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C13H17ClN2O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h3,5,7H,1-2,4,6,8-9H2,(H2,15,16,17) |
InChI-Schlüssel |
JCPNMNMCKYEXRY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NCCCl |
Kanonische SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NCCCl |
Andere CAS-Nummern |
102433-68-1 |
Synonyme |
3-(2-Chloroethyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
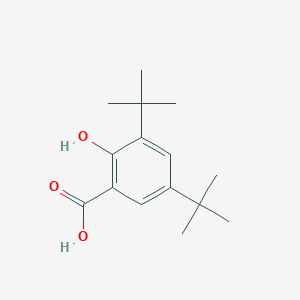

![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)

